molecular formula C7H6ClNO3 B1432720 2-Chloro-4-methoxynicotinic acid CAS No. 394729-98-7

2-Chloro-4-methoxynicotinic acid

Cat. No.: B1432720
CAS No.: 394729-98-7
M. Wt: 187.58 g/mol
InChI Key: ZBHVWHBZHRBHRQ-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxynicotinic acid is an organic compound with the molecular formula C₇H₆ClNO₃ and a molecular weight of 187.58 g/mol It is a derivative of nicotinic acid, featuring a chlorine atom at the second position and a methoxy group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxynicotinic acid typically involves the chlorination of 4-methoxynicotinic acid. One common method includes the reaction of 4-methoxynicotinic acid with thionyl chloride (SOCl₂) under reflux conditions to introduce the chlorine atom at the second position . The reaction is usually carried out in an inert solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methoxynicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).

    Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., H₂, Pd/C), solvents (e.g., ethanol, methanol).

Major Products:

Scientific Research Applications

2-Chloro-4-methoxynicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxynicotinic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

  • 2-Chloro-4-hydroxynicotinic acid
  • 2-Chloro-4-methylpyridine-3-carboxylic acid
  • 2-Chloro-4-aminonicotinic acid

Comparison: 2-Chloro-4-methoxynicotinic acid is unique due to the presence of both a chlorine atom and a methoxy group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and specific biological activities. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .

Properties

IUPAC Name

2-chloro-4-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-4-2-3-9-6(8)5(4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBHVWHBZHRBHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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